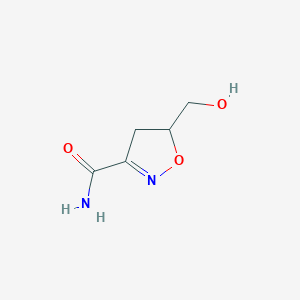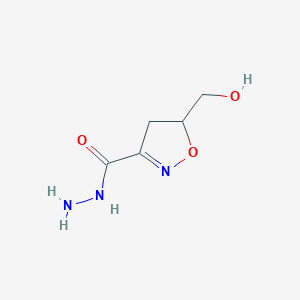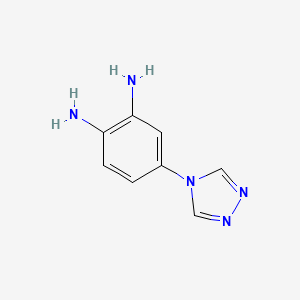
2-amino-4-(4H-1,2,4-triazol-4-yl)phenylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-4-(4H-1,2,4-triazol-4-yl)phenylamine is an organic compound that features a benzene ring substituted with a triazole ring and two amine groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(4H-1,2,4-triazol-4-yl)phenylamine typically involves the reaction of 4-(4H-1,2,4-triazol-4-yl)benzonitrile with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently reduced to yield the desired diamine compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions
2-amino-4-(4H-1,2,4-triazol-4-yl)phenylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the triazole ring or the benzene ring.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of alkylated or acylated derivatives.
科学的研究の応用
2-amino-4-(4H-1,2,4-triazol-4-yl)phenylamine has several scientific research applications:
作用機序
The mechanism of action of 2-amino-4-(4H-1,2,4-triazol-4-yl)phenylamine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or interact with DNA to exert its effects. The exact pathways and molecular targets depend on the specific application and the biological system involved .
類似化合物との比較
Similar Compounds
1,4-bis(4H-1,2,4-triazol-4-yl)benzene: This compound has a similar structure but lacks the amine groups, which can affect its reactivity and applications.
4-(4H-1,2,4-triazol-4-yl)benzoic acid: This compound has a carboxylic acid group instead of amine groups, leading to different chemical properties and uses.
Uniqueness
2-amino-4-(4H-1,2,4-triazol-4-yl)phenylamine is unique due to the presence of both the triazole ring and the amine groups, which provide a combination of reactivity and coordination capabilities. This makes it a versatile compound for various applications in chemistry, biology, and materials science.
特性
IUPAC Name |
4-(1,2,4-triazol-4-yl)benzene-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c9-7-2-1-6(3-8(7)10)13-4-11-12-5-13/h1-5H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZATXSILMDHQMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=NN=C2)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
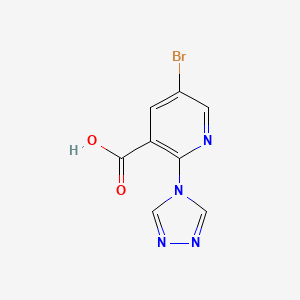
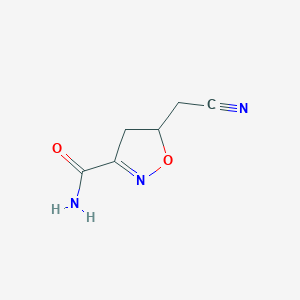
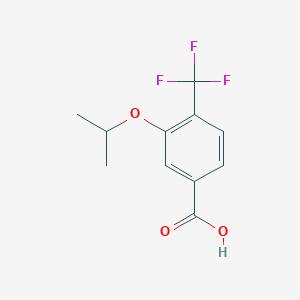
![2-[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetonitrile](/img/structure/B7829000.png)
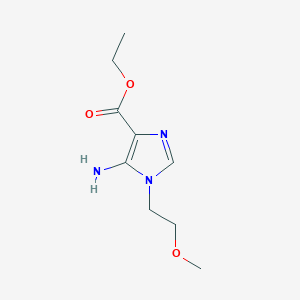
![2-[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetamide](/img/structure/B7829023.png)
![Methyl 5-amino-2-[(3-chlorophenyl)amino]-1,3-oxazole-4-carboxylate](/img/structure/B7829036.png)
![methyl N-[2,4-difluoro-3-(hydroxymethyl)phenyl]carbamate](/img/structure/B7829047.png)
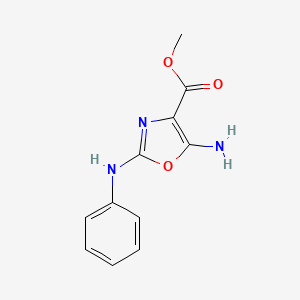
![4-[5-(3,4-dihydroxyphenyl)-2H-1,2,3,4-tetraazol-2-yl]butanoic acid](/img/structure/B7829058.png)
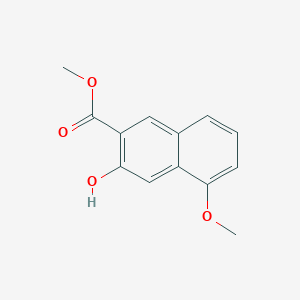
![2-[3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetamide](/img/structure/B7829067.png)
